Atractyloside A

Übersicht

Beschreibung

Atractyloside A ist ein natürliches, toxisches Glykosid, das in verschiedenen Pflanzenarten vorkommt, insbesondere in der Familie der Korbblütler. Es ist bekannt für seine potenten hemmenden Wirkungen auf die mitochondriale ADP/ATP-Translokase, die den zellulären Energiestoffwechsel stört . Diese Verbindung wurde historisch für therapeutische, religiöse und toxische Zwecke verwendet .

Wirkmechanismus

Target of Action

Atractyloside A (AA) primarily targets the Adenine Nucleotide Translocase (ANT) . ANT is responsible for transporting ADP from the cytoplasm to the mitochondrial matrix, providing raw materials for ATP synthesis via oxidative phosphorylation .

Mode of Action

AA acts as a competitive inhibitor binding to ANT . This binding makes ANT vulnerable to transport ADP, thereby reducing ATP synthesis . The blockage of ANT by AA may increase the ADP/ATP ratio .

Biochemical Pathways

The increased ADP/ATP ratio activates the AMPK-mTORC1-autophagy signaling pathway , promoting lipid degradation in steatosis hepatocytes . Additionally, AA has been found to inhibit the p38 MAPK pathway , which is involved in cellular responses to stress and inflammation.

Pharmacokinetics

Atractylenolides, including AA, are rapidly absorbed but slowly metabolized . This slow metabolism could potentially lead to a longer duration of action. Due to the inhibitory effects of atractylenolides on metabolic enzymes, caution is advised when combining atractylenolides with other drugs .

Result of Action

AA has been found to have multiple effects at the molecular and cellular levels. It can increase body weight, intestinal propulsion, and levels of motilin (MTL), gastrin (GAS), and c-Kit, while decreasing gastric residual volume and intestinal tissue damage . Furthermore, AA has been shown to protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .

Action Environment

The concentration of AA found in plants is dependent upon the species, season, and origin . For example, the AA content measured in dried Atractylis gummifera between Sardinia, Italy and Sicily, Italy revealed a higher content in the Sicilian region by nearly a factor of five, and a higher content in colder months across both regions . Therefore, environmental factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Atractyloside A acts as an effective ADP/ATP translocase inhibitor which eventually halts ADP and ATP exchange and the cell dies due to lack of energy . The chemical structure and charge distribution of this compound is similar to that of ADP .

Cellular Effects

This compound has shown potential antiviral properties against the influenza B virus . It not only possesses anti-influenza B virus infection effects in vivo and in vitro but also can regulate macrophage polarization to the M2 type, which can effectively attenuate the damage caused by influenza B virus infection . Atractylenolides, including this compound, can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .

Molecular Mechanism

The anti-cancer activity of atractylenolides can be attributed to their influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of these compounds .

Temporal Effects in Laboratory Settings

This compound has been shown to inhibit the proliferation of non-small cell lung cancer cells . Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .

Metabolic Pathways

In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to atractylenolide-III, and atractylenolide-III is converted to atractylenolide-I via dehydration . This observation indicates that there is a mutual conversion relationship between the atractylenolides .

Transport and Distribution

This compound inhibits the transport of ADP into and ATP out of the mitochondria by competing with ADP for binding to the carrier .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Atractyloside A beinhaltet komplexe organische Reaktionen. Eine gängige Methode umfasst die Extraktion aus den Rhizomen von Atractylis gummifera, gefolgt von der Reinigung mittels Hochleistungsflüssigchromatographie . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung einer kontrollierten Temperatur und eines kontrollierten pH-Werts, um die Stabilität der Verbindung während der Extraktion und Reinigung zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound basiert hauptsächlich auf der Extraktion aus natürlichen Quellen. Der Prozess beinhaltet die Ernte des Pflanzenmaterials, die Trocknung und anschliessende Extraktion der Verbindung mit Lösungsmitteln. Der Extrakt wird dann mittels chromatographischer Verfahren gereinigt, um hochreines this compound zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann this compound in andere verwandte Verbindungen umwandeln.

Reduktion: Diese Reaktion kann die glykosidischen Bindungen innerhalb des Moleküls modifizieren.

Substitution: Diese Reaktion kann funktionelle Gruppen innerhalb des Moleküls durch andere Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate behalten oft die Kernstruktur des Glykosids bei, weisen aber unterschiedliche biologische Aktivitäten auf .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung von Glykosidreaktionen und -interaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die mitochondriale Funktion und den zellulären Energiestoffwechsel.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften.

Industrie: Wird bei der Entwicklung bioaktiver Verbindungen und als Referenzstandard in der analytischen Chemie verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der mitochondrialen ADP/ATP-Translokase. Diese Hemmung verhindert den Austausch von ADP und ATP über die Mitochondrienmembran, was zu einem Stillstand der zellulären Energieproduktion führt. Die molekularen Ziele umfassen das ADP/ATP-Carrier-Protein, und die beteiligten Pfade sind in erster Linie mit dem Energiestoffwechsel und der mitochondrialen Funktion verbunden .

Analyse Chemischer Reaktionen

Types of Reactions

Atractyloside A undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into other related compounds.

Reduction: This reaction can modify the glycosidic bonds within the molecule.

Substitution: This reaction can replace functional groups within the molecule with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core glycoside structure but exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Atractyloside A has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycoside reactions and interactions.

Biology: Investigated for its effects on mitochondrial function and cellular energy metabolism.

Medicine: Explored for its potential therapeutic effects and toxicological properties.

Industry: Used in the development of bioactive compounds and as a reference standard in analytical chemistry

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carboxyatractyloside: Ein weiteres toxisches Glykosid mit ähnlichen hemmenden Wirkungen auf die ADP/ATP-Translokase.

Atractylenolide I, II und III: Verbindungen, die aus Atractylodes macrocephala gewonnen werden und verschiedene pharmakologische Wirkungen aufweisen.

Einzigartigkeit

Atractyloside A ist aufgrund seiner potenten hemmenden Wirkungen auf die mitochondriale Funktion und seiner historischen Bedeutung in der traditionellen Medizin einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen verfügt es über ein gut dokumentiertes toxikologisches Profil und spezifische Anwendungen in der wissenschaftlichen Forschung .

Biologische Aktivität

Atractyloside A (AA) is a naturally occurring diterpenoid glycoside primarily extracted from the plant species Atractylodes lancea. This compound has garnered attention for its diverse biological activities, particularly its roles in antiviral effects, metabolic regulation, and potential therapeutic applications in various diseases.

Pharmacological Properties

This compound exhibits several pharmacological effects, including:

- Antiviral Activity : Recent studies have demonstrated that AA possesses significant antiviral properties, particularly against the influenza B virus. In vitro and in vivo experiments showed that AA can inhibit viral replication by enhancing the phosphorylation of interferon regulatory factor 3 (IRF3), which is crucial for type I interferon production. This mechanism leads to reduced expression of viral proteins and improved immune responses in infected hosts .

- Metabolic Regulation : AA has been identified as a potent inhibitor of the mitochondrial ADP/ATP transporter, which disrupts ATP supply within cells. This action is linked to its potential in treating metabolic disorders such as diabetes and fatty liver disease. Clinical studies indicate that AA can improve insulin sensitivity and reduce hepatic steatosis .

- Antitumor Effects : Research has indicated that AA may inhibit the proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC) models resistant to tyrosine kinase inhibitors (TKIs). By mimicking BORIS knockdown, AA regulates downstream genes involved in cell survival and proliferation .

The biological activity of this compound can be summarized through its various mechanisms:

- Inhibition of Mitochondrial Function : AA disrupts the ADP/ATP exchange process in mitochondria, leading to decreased ATP levels and altered cellular metabolism. This inhibition can result in apoptosis in cancer cells and reduced energy availability for viral replication .

- Activation of Immune Responses : The compound enhances macrophage activation and polarization, promoting an immune response against viral infections. Studies have shown that AA increases the levels of phosphorylated IRF3 and type I interferon, crucial for mounting an effective antiviral response .

- Regulation of Gene Expression : In cancer models, AA's ability to mimic gene knockdown effects suggests it may alter gene expression patterns that control cell growth and survival pathways, offering a potential therapeutic angle for resistant cancer types .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Antiviral Studies : In a recent study involving C57BL/6 mice, AA was shown to significantly reduce symptoms associated with influenza B virus pneumonia by promoting macrophage activation and enhancing type I interferon production .

- Metabolic Impact : Clinical evaluations have demonstrated that AA can effectively reduce fat accumulation in the liver while improving overall metabolic profiles in subjects with insulin resistance .

- Cancer Research : Investigations into NSCLC have revealed that AA not only inhibits cell proliferation but also alters gene expression related to tumor survival pathways, suggesting its potential use as an adjunct therapy in resistant cancers .

Eigenschaften

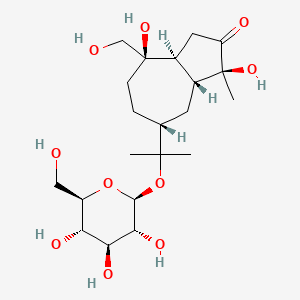

IUPAC Name |

(3S,3aR,5R,8R,8aS)-3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-19(2,31-18-17(27)16(26)15(25)13(8-22)30-18)10-4-5-21(29,9-23)12-7-14(24)20(3,28)11(12)6-10/h10-13,15-18,22-23,25-29H,4-9H2,1-3H3/t10-,11-,12+,13-,15-,16+,17-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBLVYVBWDIWDM-BSLJOXIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(CCC(C2CC1=O)(CO)O)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2C[C@@H](CC[C@@]([C@H]2CC1=O)(CO)O)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347606 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126054-77-1 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary biological target of Atractyloside A (AA)?

A1: AA is a potent inhibitor of the Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier, located in the inner mitochondrial membrane [, , ].

Q2: How does AA exert its inhibitory effect on the ANT?

A2: AA binds with high affinity to the ANT, blocking the exchange of ADP and ATP across the mitochondrial membrane. This disrupts the mitochondrial membrane potential and inhibits oxidative phosphorylation [, , ].

Q3: What are the downstream consequences of AA binding to ANT?

A3: By inhibiting ANT, AA leads to a depletion of intracellular ATP, disruption of cellular energy balance, and ultimately, cell death. This toxicity is particularly pronounced in organs with high energy demands, such as the liver and kidneys [, , , ].

Q4: Are there other potential targets for AA besides ANT?

A4: Recent research suggests that AA might interact with other targets within the cell, including Nucleoside Diphosphate Kinase (NDPK), potentially contributing to its overall toxicity []. Further research is needed to fully elucidate these interactions.

Q5: How does the mechanism of action of AA differ from that of bongkrekic acid, another ANT inhibitor?

A5: While both AA and bongkrekic acid inhibit ANT, they do so by binding to distinct sites on the carrier protein. AA binds to the outer (cytosolic) face of the ANT, while bongkrekic acid binds to the inner (matrix) face. This difference in binding site location is reflected in their distinct inhibitory profiles [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of AA is C30H46O13S2, and its molecular weight is 686.8 g/mol.

Q7: Is there any spectroscopic data available to help characterize this compound?

A7: Yes, various spectroscopic techniques have been employed to characterize AA. These include UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , , , ].

Q8: Does this compound exhibit any catalytic properties?

A8: AA is not known to possess catalytic properties. Its primary mode of action is through binding and inhibiting the ANT.

Q9: Have any computational studies been conducted on this compound?

A10: While detailed computational studies specifically on AA are limited in the provided research, computational methods like molecular docking have been used to study the interaction of similar compounds with ANT, providing insights into binding modes and potential for drug development [, ].

Q10: How does the structure of this compound contribute to its activity?

A11: Specific structural features of AA, particularly its diterpenoid core and the presence of sulfate groups, are crucial for its high-affinity binding to the ANT. Modifications to these key structural elements can significantly impact its inhibitory potency and selectivity [, ].

Q11: Are there specific formulation strategies to enhance the stability or bioavailability of this compound?

A11: While specific formulation strategies for AA are not extensively discussed in the provided literature, research on related compounds suggests that encapsulation techniques, such as liposomes or nanoparticles, could potentially be explored to improve its stability, solubility, or bioavailability.

Q12: Are there specific SHE regulations regarding the handling and disposal of this compound?

A12: Given the known toxicity of AA, appropriate safety measures and adherence to established laboratory guidelines for handling hazardous substances are crucial. Researchers should consult relevant safety data sheets and regulations for proper handling, storage, and disposal procedures.

Q13: What are the common in vitro and in vivo models used to study this compound's effects?

A15: Common in vitro models include isolated mitochondria [, , ] and cell lines [, , ]. In vivo, rodent models are often employed to investigate AA-induced toxicity, particularly focusing on liver and kidney damage [, , ].

Q14: What are the primary toxicological concerns associated with this compound exposure?

A17: AA is a known hepatotoxin and nephrotoxin. Its consumption can lead to severe liver and kidney damage, potentially resulting in organ failure and death. Even low doses can be harmful, and there is no known antidote for AA poisoning [, , , ].

Q15: What analytical methods are commonly used to detect and quantify this compound?

A20: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Diode Array Detection (DAD) and Mass Spectrometry (MS), is widely employed for the analysis of AA in biological samples [, , , ].

Q16: What is the environmental impact of this compound and its degradation products?

A16: Specific information regarding the environmental fate and ecotoxicological effects of AA and its degradation products is limited in the provided research and would require further investigation.

Q17: Are the analytical methods used for this compound determination validated?

A22: Yes, several studies have validated analytical methods, such as HPLC-MS/MS, for quantifying AA in various matrices, including plant material, blood, and plasma. These validation procedures typically involve assessing parameters like linearity, accuracy, precision, and recovery [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.